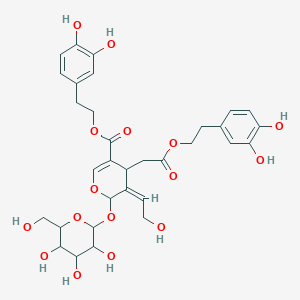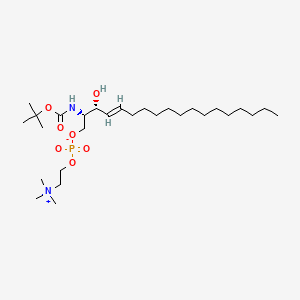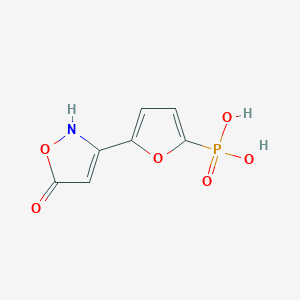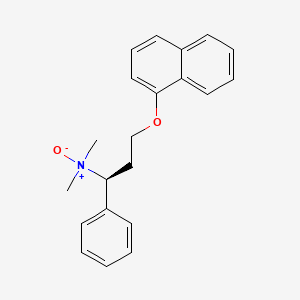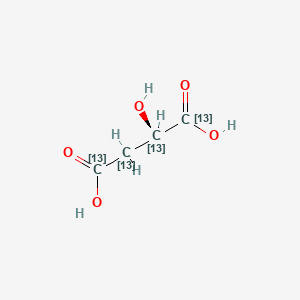![molecular formula C10H5F3OS B13436906 3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)
3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde is a fluorinated thiophene derivative Thiophene derivatives are known for their wide range of applications in various fields, including material science, pharmaceuticals, and organic electronics
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde typically involves the trifluoromethylation of benzo[b]thiophene followed by formylation. One common method is the photochemical reaction of benzo[b]thiophene with bromotrifluoromethane, which yields a mixture of trifluoromethylated products. The desired 3-(Trifluoromethyl)benzo[b]thiophene is then isolated and subjected to formylation using a Vilsmeier-Haack reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: 3-(Trifluoromethyl)benzo[b]thiophene-6-carboxylic acid.
Reduction: 3-(Trifluoromethyl)benzo[b]thiophene-6-methanol.
Substitution: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
科学研究应用
3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated thiophene derivatives.
Biology: Investigated for its potential as a selective inhibitor of certain enzymes due to the presence of the trifluoromethyl group.
Medicine: Explored for its anti-inflammatory and anticancer properties.
作用机制
The mechanism of action of 3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. For example, it may inhibit histone deacetylases (HDACs), leading to changes in gene expression and exhibiting anticancer effects .
相似化合物的比较
Similar Compounds
- 3-(Trifluoromethyl)benzo[b]thiophene-2-carboxaldehyde
- 6-Bromo-3-(trifluoromethyl)benzo[b]thiophene-2-carboxaldehyde
- 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde
Uniqueness
3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde is unique due to the position of the trifluoromethyl group and the aldehyde functionality. This specific arrangement imparts distinct electronic properties, making it particularly useful in the development of organic electronic materials and as a versatile intermediate in synthetic chemistry .
属性
分子式 |
C10H5F3OS |
|---|---|
分子量 |
230.21 g/mol |
IUPAC 名称 |
3-(trifluoromethyl)-1-benzothiophene-6-carbaldehyde |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)8-5-15-9-3-6(4-14)1-2-7(8)9/h1-5H |
InChI 键 |
IYPBHXFLFBYYBB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C=O)SC=C2C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


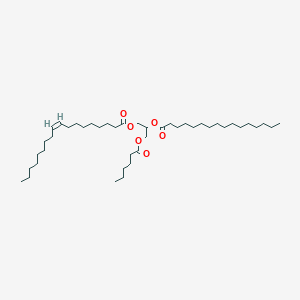

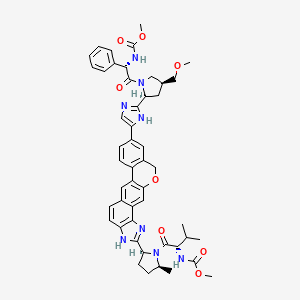
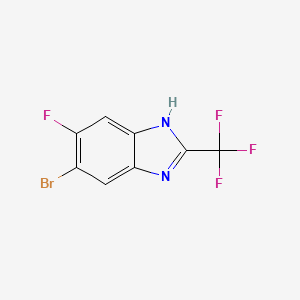
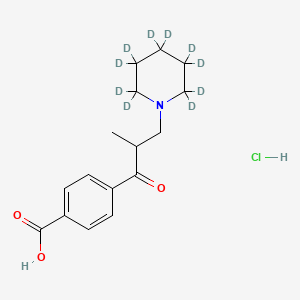
![4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole](/img/structure/B13436840.png)
![(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B13436854.png)
